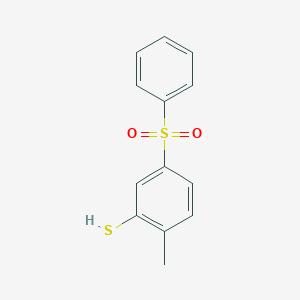

2-Methyl-5-(phenylsulfonyl)benzenethiol

Description

Properties

Molecular Formula |

C13H12O2S2 |

|---|---|

Molecular Weight |

264.4 g/mol |

IUPAC Name |

5-(benzenesulfonyl)-2-methylbenzenethiol |

InChI |

InChI=1S/C13H12O2S2/c1-10-7-8-12(9-13(10)16)17(14,15)11-5-3-2-4-6-11/h2-9,16H,1H3 |

InChI Key |

GNQSEGMBNNFGLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BENZENESULFONYL)-2-METHYLBENZENE-1-THIOL typically involves the sulfonation of 2-methylbenzenethiol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Methylbenzenethiol+Benzenesulfonyl chloride→5-(Benzenesulfonyl)-2-methylbenzene-1-thiol+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(BENZENESULFONYL)-2-METHYLBENZENE-1-THIOL undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Benzenesulfonic acid derivatives or disulfides.

Reduction: Benzenesulfide derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

5-(BENZENESULFONYL)-2-METHYLBENZENE-1-THIOL has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(BENZENESULFONYL)-2-METHYLBENZENE-1-THIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the thiol group can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Benzenethiol (Phenyl Mercaptan)

Structural Differences : Benzenethiol lacks the methyl and phenylsulfonyl substituents present in the target compound.

Physical Properties :

- Molecular Weight : 110.18 g/mol (vs. ~262.34 g/mol for 2-Methyl-5-(phenylsulfonyl)benzenethiol, estimated).

- Melting Point : -14.8°C (liquid at room temperature) vs. expected higher mp for the target due to increased polarity from sulfonyl groups .

- Solubility: Insoluble in water; soluble in ethanol and ether. The target compound may exhibit lower solubility in non-polar solvents due to the sulfonyl group . Toxicity: Benzenethiol is a respiratory and skin irritant (8 ppm causes eye irritation in humans). Substitutions in the target compound may reduce volatility and associated hazards .

2-Methyl-5-(pentafluorosulfur)benzenesulfonyl Chloride

Structural Differences: Replaces the phenylsulfonyl group with a pentafluorosulfur substituent and includes a sulfonyl chloride (-SO₂Cl) instead of a thiol. Reactivity: The sulfonyl chloride group is highly reactive toward nucleophiles, unlike the thiol group in the target compound.

2-Methyl-5-(4-nitrophenyl)-2-phenyl-4-(phenylsulfonyl)-2,3-dihydrofuran

Structural Differences : A dihydrofuran derivative with nitro and phenylsulfonyl groups. The cyclic ether structure and nitro group distinguish it from the target’s linear benzene-thiol system.

NMR Data : The dihydrofuran compound shows distinct ¹H-NMR signals (e.g., δH 1.74 for CH₃, 3.26–3.38 for CH₂), whereas the target compound’s thiol proton would likely appear downfield (~δH 1.5–3.0) due to sulfur’s electronegativity .

Methyl 2-Methoxy-5-(methylsulfonyl)benzoate

Structural Differences: Features a methylsulfonyl group and ester functionality instead of phenylsulfonyl and thiol groups. Solubility: The ester group increases hydrophobicity compared to the target compound’s thiol, which may form hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.